

4,6-dichloro-5-fluoropyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,6-Dichloro-5-fluoropyrimidine

Cat. No.: B1312760

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Technical Guide: 4,6-dichloro-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4,6-dichloro-5-fluoropyrimidine**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} The document details its chemical properties, experimental protocols for its synthesis, and its significance in organic synthesis.

Core Chemical and Physical Properties

4,6-dichloro-5-fluoropyrimidine is a heterocyclic organic compound with a pyrimidine ring structure substituted with two chlorine atoms and one fluorine atom.^[2] This arrangement of halogens significantly influences its reactivity, making it a versatile building block in the development of biologically active molecules.^[2]

The key quantitative data for this compound are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₄ HCl ₂ FN ₂	PubChem[3]
Molecular Weight	166.97 g/mol	PubChem[3]
CAS Number	213265-83-9	Sigma-Aldrich
Appearance	White to off-white solid or colorless oil	CymitQuimica, ChemicalBook[1][2]
Boiling Point	35°C at 1 torr	ChemicalBook[1]
Solubility	Slightly soluble in water	Fisher Scientific

Synthesis of 4,6-dichloro-5-fluoropyrimidine

The synthesis of **4,6-dichloro-5-fluoropyrimidine** is a critical process for its application in further chemical manufacturing. A common and effective method involves the chlorination of 5-fluoro-4,6-dihydroxypyrimidine.

Experimental Protocol: Synthesis from 5-fluoro-4,6-dihydroxypyrimidine[1]

This protocol outlines a general procedure for the synthesis of **4,6-dichloro-5-fluoropyrimidine**.

Materials:

- 5-fluoro-4,6-dihydroxypyrimidine (5-fluoropyrimidine-4,6-diol)
- Phosphoryl chloride (POCl₃)
- N,N-dimethylaniline
- Dichloromethane (CH₂Cl₂)
- 6 N Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO₃)

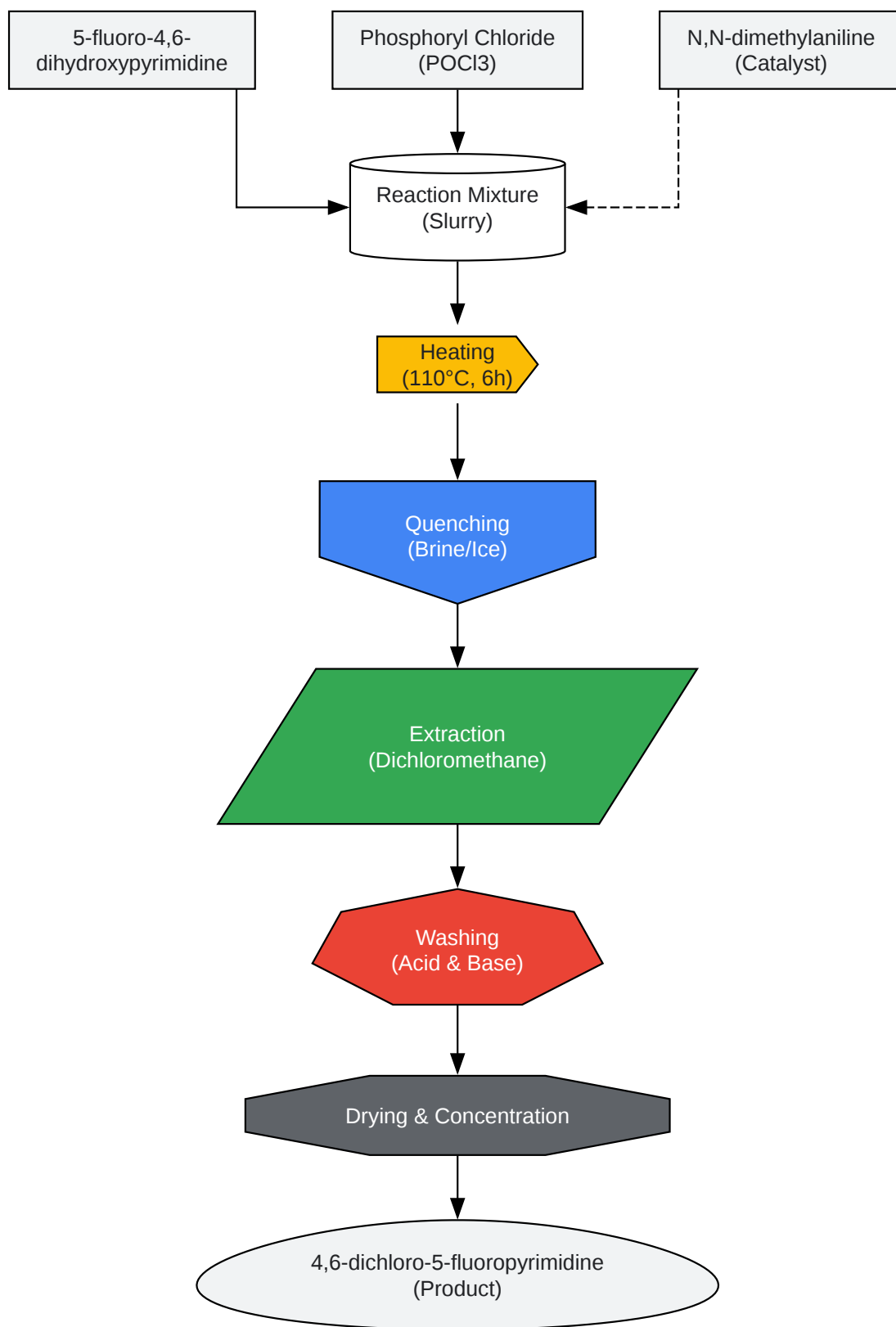
- Anhydrous sodium sulfate (Na_2SO_4)
- Brine
- Ice

Procedure:

- **Reaction Setup:** In a 2 L three-necked round-bottomed flask, slowly add phosphoryl chloride (0.593 L, 6.376 mol) to 5-fluoropyrimidine-4,6-diol (276.459 g, 2.125 mol) at room temperature to form a slurry.
- **Catalyst Addition:** Slowly add N,N-dimethylaniline (81 mL, 0.638 mol) to the slurry through an addition funnel. Note that this reaction is exothermic.
- **Heating:** Heat the reaction mixture to 110°C and continue stirring for 6 hours.
- **Quenching:** After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a 2 L mixture of brine and ice while stirring.
- **Extraction:** Extract the aqueous layer with dichloromethane (2 x 2 L).
- **Washing:** Combine the organic layers and wash sequentially with cold 6 N hydrochloric acid (2 x 1 L) and saturated sodium bicarbonate solution (1 L).
- **Drying and Concentration:** Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure without heating to yield **4,6-dichloro-5-fluoropyrimidine** as an amber-colored oil.
- **Purification (Optional):** For higher purity, the crude product can be subjected to vacuum distillation. Collect the fraction with a boiling point of 35°C at a pressure of 1 torr. This will yield a colorless oily substance.

Logical Workflow of Synthesis

The following diagram illustrates the key steps in the synthesis of **4,6-dichloro-5-fluoropyrimidine** from its precursor.



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Caption: Synthetic workflow for **4,6-dichloro-5-fluoropyrimidine**.

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References

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- To cite this document: BenchChem. [4,6-dichloro-5-fluoropyrimidine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312760#4-6-dichloro-5-fluoropyrimidine-molecular-weight-and-formula]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com